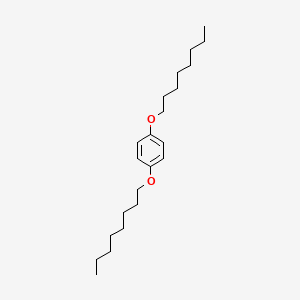
1,4-Bis(octyloxy)benzene
Descripción general
Descripción
1,4-Bis(octyloxy)benzene is a chemical compound with the linear formula C22H38O2 . It has a molecular weight of 334.547 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 1,4-Bis(octyloxy)benzene is characterized by its linear formula C22H38O2 . More detailed structural analysis would require specific experimental data or computational modeling, which I currently do not have access to.Physical And Chemical Properties Analysis
1,4-Bis(octyloxy)benzene has a molecular weight of 334.547 . More detailed physical and chemical properties would require specific experimental data, which I currently do not have access to.Aplicaciones Científicas De Investigación
Thermal Behavior and Thin Film Properties
- Application in Organic Thin Film Transistors : The compound 1,4-bis(octyloxy)-2,5-bis(ethynylpyrene)benzene, derived from 1,4-diiodo-2,5-bis(octyloxy)benzene, exhibits notable fluorescence and semiconducting properties. It has been used in thermal analysis studies and in creating thin films on silicon and quartz substrates. These thin films demonstrate unique morphological and electrical properties under varying temperatures, showing potential for use in top-contact thin film transistor configurations (Constantinescu et al., 2015).
Synthesis and Characterization of Derivatives
- Creation of Diamino Substituted Terphenyldivinyl Chromophore : The synthesis of derivatives like (E,E)-1,4-bis(4'-aminostyryl)-2,5-bis(octyloxy)-benzene and its acetamido variant involves complex processes like alkylation, bromomethylation, and Horner-Emmons reaction. These compounds, especially compound 6, show potential in molecular electronic applications due to their calculated HOMO and LUMO properties (Du et al., 2009).
Electrochemical and Optical Properties
- Use in Electrochromic Devices : Benzooxadiazole containing monomers like 5,6-bis(octyloxy)-2,1,3-benzoxadiazole have been synthesized and studied for their electrochemical polymerization. These polymers, especially those containing EDOT units, show significant influence on electronic properties, making them strong candidates for electrochromic devices (Goker et al., 2014).
Radical Polyaddition
- Application in Polymer Synthesis : The radical polyaddition of dithiols to 1,4-bis(allenyloxy)benzene results in a soluble polymer with both reactive carbon-carbon double bonds and methyl groups. This polymer can undergo cross-linking at ambient temperature, suggesting potential applications in advanced polymer synthesis (Sato et al., 1993).
Energy Transfer Properties in Oligomers
- In Water-soluble Conjugated Oligomers : The synthesis of derivatives like 1,4-bis(9,9'-bis(3"-(N,N,N-trimethylammonium)-propyl)-2'-fluorenyl)benzene showcases the importance of hydrophobic and electrostatic forces in determining chromophore-chromophore proximity and energy transfer in water-soluble conjugated oligomers. These findings are crucial for understanding the interactions in DNA hybridization assays based on cationic conjugated polymers (Liu et al., 2003).
TiO2 Complexes in Organic Devices
- Influence on Organic Device Properties : The structural, thermal, optical, and electrochemical properties of TiO2 complexes with imine derivatives of 1,4-bis(octyloxy)benzene have been extensively studied. These complexes show changes in redox properties and HOMO-LUMO levels, indicating potential applications in organic photovoltaic devices (Różycka et al., 2018).
Polymers for Humidity Sensors
- Sensitivity to Relative Humidity and Alcohols : Ethynylated polymers derived from 1,4-bis(octyloxy)benzene, such as poly[1,4-diethynyl-2,5-bis(butyloxy)benzene] and poly[1,4-diethynyl-2,5-bis(octyloxy)benzene], have been investigated for their response to relative humidity and alcohols. These polymers, especially when deposited as thin-film membranes, show potential as humidity sensors (Bearzotti et al., 2001).
Safety and Hazards
Sigma-Aldrich provides this product to researchers but does not collect analytical data for it. The buyer assumes responsibility to confirm product identity and/or purity . It’s important to handle this compound with appropriate safety measures, including wearing protective equipment and ensuring adequate ventilation .
Propiedades
IUPAC Name |
1,4-dioctoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O2/c1-3-5-7-9-11-13-19-23-21-15-17-22(18-16-21)24-20-14-12-10-8-6-4-2/h15-18H,3-14,19-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQGWEDSKAPIDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373002 | |
| Record name | 1,4-dioctyloxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(octyloxy)benzene | |
CAS RN |
67399-94-4 | |
| Record name | 1,4-dioctyloxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

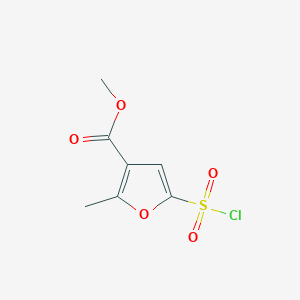
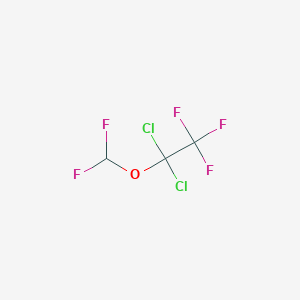
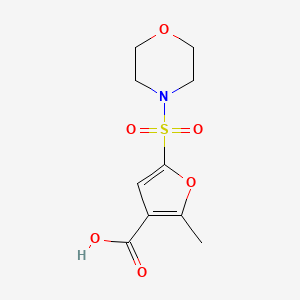
![2-Methyl-1-[4-(methylthio)phenyl]-5-phenyl-1h-pyrrole-3-carboxylic acid](/img/structure/B1363471.png)
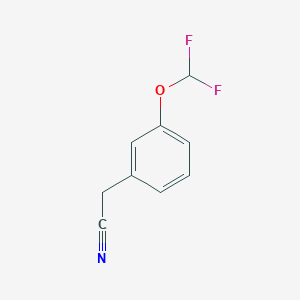
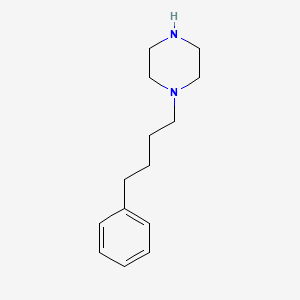
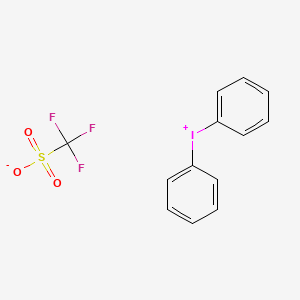
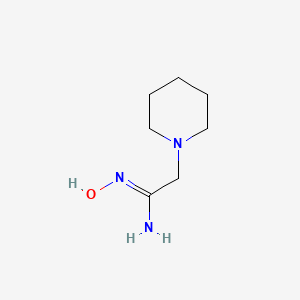

![2,3-Dichloro-4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-2-butenoic acid](/img/structure/B1363483.png)
![methyl (E)-3-[6-(benzyloxy)-2-naphthyl]-2-propenoate](/img/structure/B1363496.png)

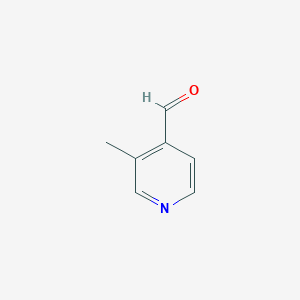
![[2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B1363507.png)